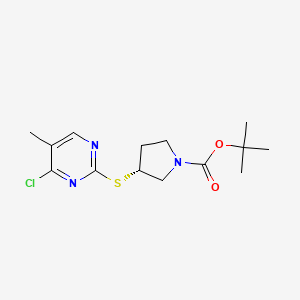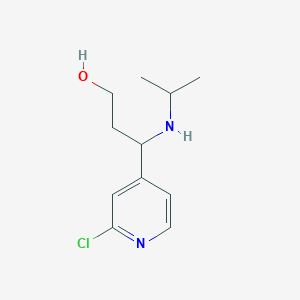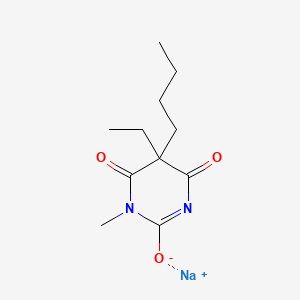
Sodium 5-butyl-5-ethyl-1-methylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-butyl-5-ethyl-1-methylbarbiturate: is a barbiturate derivative with the chemical formula C11H19N2NaO3 and a molecular weight of 250.2699 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-butyl-5-ethyl-1-methylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl)malonyl urea with sodium methoxide in a methanol solution. The reaction is carried out in acetone solution, and the product is obtained by vacuum drying .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with an emphasis on process stability, ease of operation, short production cycles, high product quality, and low production costs. The process also includes the recycling of mother liquor and minimal waste generation, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-butyl-5-ethyl-1-methylbarbiturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Sodium 5-butyl-5-ethyl-1-methylbarbiturate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Sodium 5-butyl-5-ethyl-1-methylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .
Comparación Con Compuestos Similares
- Sodium 5-ethyl-5-(1-methylbutyl) barbiturate
- Sodium 5-ethyl-5-(1-methylpropyl) barbiturate
- Sodium 5-ethyl-5-(1-methylhexyl) barbiturate
Comparison: Sodium 5-butyl-5-ethyl-1-methylbarbiturate is unique due to its specific chemical structure, which influences its pharmacological properties. Compared to similar compounds, it may have different potency, duration of action, and side effect profiles .
Propiedades
Número CAS |
64058-00-0 |
|---|---|
Fórmula molecular |
C11H17N2NaO3 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
sodium;5-butyl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-6-7-11(5-2)8(14)12-10(16)13(3)9(11)15;/h4-7H2,1-3H3,(H,12,14,16);/q;+1/p-1 |
Clave InChI |
UZJNTDYYQJIUTM-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


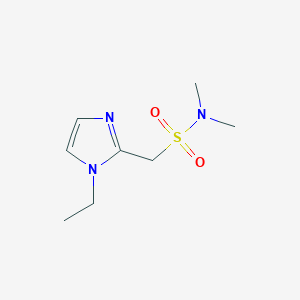
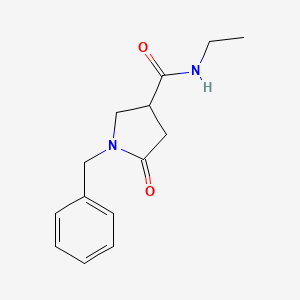
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
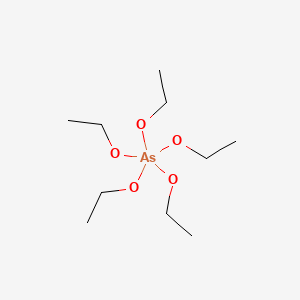
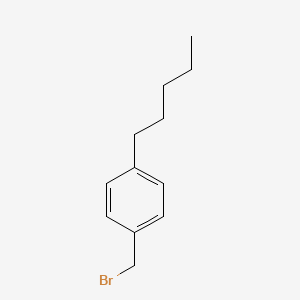
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)

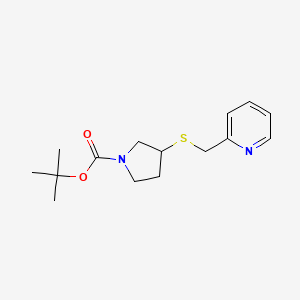
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
